2-chloro-5-nitro-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide
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Overview
Description
2-chloro-5-nitro-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide is a complex organic compound featuring a benzamide core substituted with chloro and nitro groups, and further functionalized with a thiophene-thiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-nitro-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide typically involves multi-step organic reactions. A common synthetic route includes:
Nitration and Chlorination: The starting material, benzamide, undergoes nitration to introduce the nitro group at the 5-position, followed by chlorination to add the chloro group at the 2-position.
Thiazole Formation: The thiophene ring is functionalized to form the thiazole moiety. This step often involves the reaction of thiophene-2-carboxylic acid with thioamides under cyclization conditions.
Coupling Reaction: The final step involves coupling the 2-chloro-5-nitrobenzoyl chloride with the thiophene-thiazole derivative in the presence of a base, such as triethylamine, to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for nitration and chlorination steps, and employing automated systems for the coupling reactions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloro and nitro groups on the benzene ring make it susceptible to nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The thiophene and thiazole rings can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in acetic acid.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Major Products
Amino Derivatives: From the reduction of the nitro group.
Sulfoxides and Sulfones: From the oxidation of the thiophene and thiazole rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its functional groups allow for further modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In medicinal chemistry, 2-chloro-5-nitro-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide is investigated for its potential as an antimicrobial and anticancer agent. The presence of the nitro group is particularly significant, as nitroaromatic compounds are known for their biological activity.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and polymers. Its structural properties contribute to the stability and functionality of these materials.
Mechanism of Action
The biological activity of 2-chloro-5-nitro-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide is primarily due to its ability to interact with cellular proteins and enzymes. The nitro group can undergo bioreduction to form reactive intermediates that can damage DNA and proteins, leading to antimicrobial and anticancer effects. The thiazole and thiophene rings can interact with various biological targets, modulating enzyme activity and receptor binding.
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-nitrobenzamide: Lacks the thiophene-thiazole moiety, making it less versatile in terms of reactivity and biological activity.
4-nitro-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide: Similar structure but without the chloro group, which affects its chemical reactivity and biological properties.
Uniqueness
The combination of chloro, nitro, thiophene, and thiazole groups in 2-chloro-5-nitro-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide makes it unique. This structural complexity allows for a wide range of chemical reactions and biological activities, distinguishing it from simpler analogs.
Properties
IUPAC Name |
2-chloro-5-nitro-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClN3O3S2/c15-10-4-3-8(18(20)21)6-9(10)13(19)17-14-16-11(7-23-14)12-2-1-5-22-12/h1-7H,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRHAELBJERHTAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CSC(=N2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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